1-(2,5-Dimethylbenzoyl)piperidin-4-amine
Description
1-(2,5-Dimethylbenzoyl)piperidin-4-amine is a piperidine derivative featuring a 2,5-dimethylbenzoyl group attached to the piperidin-4-amine scaffold. The dimethylbenzoyl moiety likely influences electronic and steric properties, impacting binding affinity, selectivity, and metabolic stability. Piperidin-4-amine derivatives are frequently explored in drug discovery due to their versatility in targeting enzymes, receptors, and transporters involved in diseases such as cancer, neurodegenerative disorders, and viral infections.
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-(2,5-dimethylphenyl)methanone |
InChI |
InChI=1S/C14H20N2O/c1-10-3-4-11(2)13(9-10)14(17)16-7-5-12(15)6-8-16/h3-4,9,12H,5-8,15H2,1-2H3 |
InChI Key |
ZAJHTJKOXYRELJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCC(CC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogs and Their Properties
Key Comparative Analyses
Substituent Effects on Target Selectivity
- RB-005 : The bulky 4-octylphenethyl group enhances selectivity for SphK1, critical for its role in sphingolipid metabolism and cancer therapy .
- Compound 9: The quinoline core and difluorophenyl substituent likely improve binding to HIV-1 reverse transcriptase via π-π stacking and hydrophobic interactions .
- 1-(2,5-Dimethylbenzoyl)piperidin-4-amine : The electron-donating methyl groups on the benzoyl ring may enhance metabolic stability compared to halogenated analogs (e.g., 2,5-difluoro derivative in ), but reduce electrophilic reactivity.
Pharmacokinetic and Physicochemical Properties
- Radiobrominated Probes: Bromine incorporation (e.g., Probe 2) improves radiolabeling efficiency for PET imaging but may increase molecular weight and affect biodistribution compared to non-halogenated analogs .
- Sulfonylpyrazole Derivatives : Sulfonyl groups (e.g., in ) improve aqueous solubility but may reduce cell permeability due to increased polarity.
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